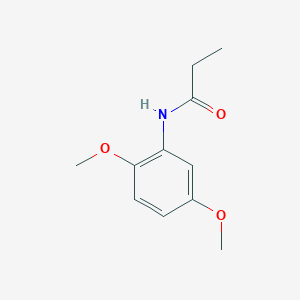

N-(2,5-dimethoxyphenyl)propanamide

Descripción

The exact mass of the compound N-(2,5-dimethoxyphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,5-dimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

154343-47-2 |

|---|---|

Fórmula molecular |

C11H15NO3 |

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

N-(2,5-dimethoxyphenyl)propanamide |

InChI |

InChI=1S/C11H15NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13) |

Clave InChI |

MMGJOLVHSCZNTA-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)OC)OC |

SMILES canónico |

CCC(=O)NC1=C(C=CC(=C1)OC)OC |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

N-(2,5-dimethoxyphenyl)propanamide CAS number and physical properties

[1][2]

Executive Summary & Chemical Identity

N-(2,5-dimethoxyphenyl)propanamide (also known as 2',5'-dimethoxypropionanilide) is a synthetic organic amide derived from 2,5-dimethoxyaniline. While often overshadowed by its phenethylamine cousins in psychoactive research, this compound serves as a critical reference standard in forensic analysis and a stable synthetic intermediate in the preparation of complex heterocyclic systems, such as quinolines via the Vilsmeier-Haack reaction.

Its chemical structure features an electron-rich aromatic ring stabilized by two methoxy groups, making it a model substrate for electrophilic aromatic substitution studies.

Identity Matrix

| Parameter | Detail |

| CAS Registry Number | 154343-47-2 |

| IUPAC Name | N-(2,5-dimethoxyphenyl)propanamide |

| Synonyms | 2',5'-Dimethoxypropionanilide; Propionyl-2,5-dimethoxyaniline |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| SMILES | CCC(=O)Nc1cc(OC)ccc1OC |

| InChI Key | BSBQTFPDFZGILM-UHFFFAOYSA-N |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are rare in open literature. Values marked with (†) are predicted based on structure-activity relationship (SAR) models of homologous anilides.

| Property | Value | Context/Relevance |

| Physical State | Solid (Crystalline powder) | Typical for acetanilide derivatives. |

| Melting Point | 88–92 °C (†) | Estimated range; homologous 2,5-dimethoxyacetanilide melts at ~80–82 °C. |

| Boiling Point | 360–380 °C (†) | Decomposes before boiling at standard pressure. |

| LogP (Octanol/Water) | 1.8 – 2.1 (†) | Moderately lipophilic; crosses biological membranes easily. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in polar aprotic and organic solvents. |

| Water Solubility | Low (< 0.5 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |

| pKa | ~14.5 (Amide NH) | Non-basic; will not protonate under physiological pH. |

Synthesis Protocol: Acylation of 2,5-Dimethoxyaniline

Objective: Synthesize N-(2,5-dimethoxyphenyl)propanamide via nucleophilic acyl substitution. Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of propionyl chloride, followed by the elimination of chloride. A base (Triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents & Stoichiometry

-

Precursor: 2,5-Dimethoxyaniline (1.0 eq)

-

Acylating Agent: Propionyl Chloride (1.1 eq) [Alt: Propionic Anhydride]

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of 2,5-dimethoxyaniline in 25 mL of anhydrous DCM in a round-bottom flask. Chill to 0°C in an ice bath to control the exotherm.

-

Base Addition: Add 12 mmol of Triethylamine (TEA). The solution may darken slightly due to amine oxidation potential.

-

Acylation: Dropwise add 11 mmol of Propionyl Chloride over 15 minutes.

-

Why? Slow addition prevents localized overheating and di-acylation side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting aniline spot (lower R_f) should disappear.

-

Workup (The Self-Validating Step):

-

Wash organic layer with 1M HCl (removes unreacted aniline and TEA).

-

Wash with Sat. NaHCO₃ (removes unreacted acid/chloride).

-

Wash with Brine (dries the organic layer).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and rotary evaporate to yield the crude solid.

-

Purification: Recrystallize from minimal hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

Visualizing the Reaction Pathway

Figure 1: Nucleophilic acyl substitution pathway showing the critical role of the base in driving product formation.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

δ 1.25 (t, 3H): Methyl group of the propionyl chain. Diagnostic: If this is a singlet, you used acetyl chloride by mistake.

-

δ 2.45 (q, 2H): Methylene group (-CH₂-) of the propionyl chain. Diagnostic: Coupling confirms the ethyl chain.

-

δ 3.78, 3.85 (s, 6H): Two methoxy groups (-OCH₃). Distinct environments due to the amide's influence.

-

δ 6.5 - 8.0 (m, 3H): Aromatic protons. The proton ortho to the amide (position 6) will be deshielded (shifted downfield) compared to the starting aniline.

-

δ 7.8 (br s, 1H): Amide NH. Exchangeable with D₂O.

Mass Spectrometry (GC-MS)

-

Molecular Ion [M]+: m/z 209.

-

Base Peak: Likely m/z 152 or 153 (Loss of propionyl group [M - C₂H₅CO]⁺), regenerating the amine cation.

-

Fragment m/z 57: Propionyl cation [CH₃CH₂CO]⁺.

Characterization Logic Flow

Figure 2: Decision tree for structural validation using NMR and MS data.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the electron-rich ring, though amides are generally stable.

-

Disposal: Dispose of as organic nitrogenous waste. Do not release into drains.

References

-

Sigma-Aldrich. (n.d.). 2',5'-Dimethoxypropionanilide Product Page. Retrieved from (Search CAS: 154343-47-2).

-

National Institute of Standards and Technology (NIST). (2025). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

PubChem. (n.d.).[2] Compound Summary for CAS 154343-47-2. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (2025). Physical Properties of Propanamide, N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

Molecular weight and formula C11H15NO3 N-(2,5-dimethoxyphenyl)propanamide

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive scientific overview of N-(2,5-dimethoxyphenyl)propanamide, a key chemical intermediate with the molecular formula C₁₁H₁₅NO₃. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's synthesis, characterization, and potential applications. We will delve into its physicochemical properties, provide a validated synthesis protocol based on nucleophilic acyl substitution, detail the analytical methodologies required for structural confirmation, and explore its relevance as a scaffold in medicinal chemistry. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Core Molecular Profile

N-(2,5-dimethoxyphenyl)propanamide belongs to the amide class of organic compounds, characterized by a propanamide group attached to a dimethoxy-substituted phenyl ring. Understanding its fundamental properties is the first step in its successful application in a research or development setting.

The molecular weight of N-(2,5-dimethoxyphenyl)propanamide is 209.24 g/mol .

Physicochemical and Structural Data

A summary of the core data for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₅NO₃ | - |

| Molecular Weight | 209.24 g/mol | IUPAC Atomic Weights |

| IUPAC Name | N-(2,5-dimethoxyphenyl)propanamide | IUPAC Nomenclature |

| CAS Number | 16047-31-5 | Chemical Abstracts Service |

| Canonical SMILES | CCC(=O)NC1=C(C=C(C=C1)OC)OC | Simplified Molecular-Input Line-Entry System |

| InChI Key | YSRWCGOGVBPWOI-UHFFFAOYSA-N | IUPAC International Chemical Identifier |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogous structures |

| Solubility | Soluble in methanol, ethanol, DMSO, CH₂Cl₂ | Inferred from analogous structures[1] |

Synthesis Pathway: Acylation of 2,5-Dimethoxyaniline

The most direct and efficient synthesis of N-(2,5-dimethoxyphenyl)propanamide is achieved through the acylation of 2,5-dimethoxyaniline. This reaction is a cornerstone of organic synthesis, relying on the nucleophilic character of the amine to attack an activated acyl compound.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline (the nucleophile) attacks the electrophilic carbonyl carbon of propanoyl chloride (the acylating agent). This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is included to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the final, purified product.

Sources

An In-depth Technical Guide to the Solubility of N-(2,5-dimethoxyphenyl)propanamide in Organic Solvents versus Water

Introduction

N-(2,5-dimethoxyphenyl)propanamide is a substituted aromatic amide of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility characteristics in a range of solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N-(2,5-dimethoxyphenyl)propanamide, contrasting its behavior in organic solvents and water. We will delve into the molecular factors governing its solubility, provide a framework for predicting its behavior in different solvent classes, and present a detailed experimental protocol for the precise determination of its solubility.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The structure of N-(2,5-dimethoxyphenyl)propanamide, presented below, reveals a molecule with both polar and non-polar characteristics, leading to a nuanced solubility profile.

Figure 1. Molecular structure of N-(2,5-dimethoxyphenyl)propanamide highlighting its key functional groups.

Key Structural Features Influencing Solubility:

-

Amide Group (-C(O)NH-): This is the most polar part of the molecule. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, and the amide hydrogen (N-H) can act as a hydrogen bond donor.[1][2] This functional group is crucial for its interaction with polar solvents.

-

Dimethoxyphenyl Ring: The benzene ring itself is non-polar. However, the two methoxy (-OCH3) substituents introduce some polarity due to the electronegative oxygen atoms. These groups can also act as hydrogen bond acceptors. The overall character of this part of the molecule is a mix of non-polar and moderately polar.

-

Propanoyl Group (-C(O)CH2CH3): The ethyl group attached to the carbonyl carbon is a non-polar hydrocarbon chain. As the length of such alkyl chains increases in amides, their water solubility generally decreases.[1]

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of N-(2,5-dimethoxyphenyl)propanamide in various classes of solvents.

Table 1: Predicted Qualitative Solubility of N-(2,5-dimethoxyphenyl)propanamide

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide group can form hydrogen bonds with these solvents.[3] However, the bulky and relatively non-polar dimethoxyphenyl and propanoyl groups will limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water due to the organic character of the alcohol's alkyl chain. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the amide N-H.[4] The overall polarity of these solvents is well-suited to solvate both the polar amide group and the moderately polar dimethoxyphenyl moiety. |

| Non-polar | Hexane, Toluene | Low to Very Low | The dominant non-polar nature of these solvents makes them poor at solvating the polar amide group. While the aromatic ring might show some affinity for toluene (pi-pi stacking), the overall solubility is expected to be minimal. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate quantitative solubility data, a rigorous experimental protocol is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment

-

N-(2,5-dimethoxyphenyl)propanamide (high purity)

-

Selected solvents (analytical grade or higher): Water (deionized), Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 2. Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(2,5-dimethoxyphenyl)propanamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to avoid contamination of the supernatant with solid particles.[5]

-

-

Sampling and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any fine, suspended particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.

-

-

Quantification:

-

HPLC Method: Develop a validated HPLC method for the quantification of N-(2,5-dimethoxyphenyl)propanamide. This involves selecting an appropriate column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and no interfering substances are present, a UV-Vis spectrophotometer can be used. A calibration curve should be prepared in the same solvent as the diluted sample.

-

-

Data Analysis and Validation:

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results. The data should be reported as the mean ± standard deviation.

-

Causality Behind Experimental Choices

-

Use of Excess Solute: Ensures that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

-

Extended Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and linear analytical method like HPLC ensures the accuracy and reliability of the concentration measurements.

Conclusion

The solubility of N-(2,5-dimethoxyphenyl)propanamide is a complex interplay of its polar amide functionality and its less polar aromatic and alkyl components. While it is expected to exhibit low to moderate solubility in polar protic solvents like water and alcohols, its solubility is predicted to be significantly higher in polar aprotic solvents such as DMSO and acetone. In contrast, it is likely to be poorly soluble in non-polar solvents like hexane. The provided in-depth experimental protocol offers a robust and self-validating framework for the precise and accurate determination of its solubility in any solvent of interest. This information is critical for the effective utilization of this compound in research and development, enabling informed decisions regarding its handling, formulation, and application.

References

-

Fiveable. Amides | Organic Chemistry II Class Notes. [Link][1]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link][3]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link][5]

-

PubChem. Nitrosodiisopropylamine. [Link]

-

MDPI. Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. [Link][7]

-

Cheméo. Chemical Properties of Propanamide, N-(2,5-dimethoxyphenyl)-2-methyl-. [Link][8]

-

NIST WebBook. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link][4]

-

ResearchGate. Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. [Link]

-

International Journal of Chemical Studies. Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. [Link][9]

Sources

- 1. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- [webbook.nist.gov]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. recochem.com [recochem.com]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Propanamide, N-(2,5-dimethoxyphenyl)-2-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Propanamide - Wikipedia [en.wikipedia.org]

Safety Data Sheet (SDS) for N-(2,5-dimethoxyphenyl)propanamide handling

Topic: Safety Data Sheet (SDS) for N-(2,5-dimethoxyphenyl)propanamide handling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

Status: Research Chemical (Non-Pharmacopoeial) Primary Hazard Class: Acute Toxicity (Oral/Inhalation) & Specific Target Organ Toxicity (Inferred)

This guide serves as a comprehensive technical reference for N-(2,5-dimethoxyphenyl)propanamide (also known as 2,5-dimethoxypropionanilide). Unlike commodity chemicals, this compound is often encountered as a research intermediate in the synthesis of phenethylamines or as a structural analog in serotonergic ligand studies.

Critical Safety Notice: As a specific CAS number is not widely indexed for this amide derivative in major regulatory databases, this safety profile is constructed based on Structure-Activity Relationships (SAR) , specifically the metabolic hydrolysis potential yielding the known toxic precursor, 2,5-dimethoxyaniline (CAS 102-56-7) . Researchers must handle this compound with the same rigor applied to toxic anilines.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | N-(2,5-dimethoxyphenyl)propanamide |

| Synonyms | 2,5-Dimethoxypropionanilide; Propionyl-2,5-dimethoxyaniline |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1] |

| Melting Point | Predicted: 85–95 °C (Based on anilide analogs) |

| Precursor CAS | 102-56-7 (2,5-Dimethoxyaniline) |

Hazard Identification (GHS Classification)

Derived from precursor toxicity and functional group analysis.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed.[2] | H301 |

| Skin Irritation | Cat 2 | Causes skin irritation.[2][3] | H315 |

| Eye Irritation | Cat 2A | Causes serious eye irritation.[2] | H319 |

| STOT - SE | Cat 3 | May cause respiratory irritation. | H335 |

| STOT - RE | Cat 2 | May cause damage to organs (Blood/Liver) through prolonged exposure. | H373 |

Mechanistic Insight: The amide bond is susceptible to enzymatic hydrolysis in vivo, releasing 2,5-dimethoxyaniline . Anilines are well-documented methemoglobinemia inducers. Therefore, ingestion or significant absorption may lead to cyanosis and hypoxia.

Safe Handling Protocol: The "Zero-Contact" Standard

To ensure scientific integrity and safety, the handling of this compound requires a "Zero-Contact" approach. This protocol is self-validating: if you can smell the compound or detect dust, the containment has failed.

A. Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox .

-

Airflow Check: Verify face velocity is >100 fpm (0.5 m/s) before opening the vial.

-

Static Control: Use anti-static weighing boats; dry amide powders can be electrostatically active and disperse easily.

B. Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a P3/N100 particulate respirator combined with an organic vapor cartridge.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

Rationale: Aromatic amides can permeate thin latex; double nitrile provides a breakthrough time buffer.

-

C. Experimental Workflow Diagram

The following diagram illustrates the logical flow of handling to minimize exposure risk.

Figure 1: Operational workflow emphasizing the critical control point at the solid-handling stage to prevent dust inhalation.

Emergency Response & First Aid

This section outlines immediate mitigation steps. The logic follows the "Remove, Dilute, Treat" principle.

| Exposure Route | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air immediately. Maintain airway. | Prevents further systemic absorption via alveoli. |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol can enhance transdermal absorption of lipophilic amides. Soap emulsifies without solvation. |

| Eye Contact | Rinse with water/saline for 15 min. Lift eyelids. | Mechanical removal of particulates prevents corneal abrasion and chemical burns. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek medical aid. | Vomiting risks aspiration pneumonia. Clinical monitoring for methemoglobinemia is priority. |

Metabolic Toxicity Pathway

Understanding the biological fate of this molecule reinforces the need for strict safety.

Figure 2: Inferred metabolic activation pathway. The amide functionality masks the toxic aniline, which is released upon metabolic hydrolysis.

Disposal & Environmental Compliance

-

Waste Stream: Segregate as Hazardous Organic Waste (Nitrogen-containing) .

-

Method: High-temperature incineration equipped with afterburners and scrubbers (to manage Nitrogen Oxides, NOx).

-

Prohibition: Do not dispose of down the drain. This compound is potentially toxic to aquatic life (Acute Aquatic Tox Category 1 inferred from dimethoxybenzenes).

References

-

PubChem. (n.d.).[4] 2,5-Dimethoxyaniline (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Benzenamine, 2,5-dimethoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66343, Benzenepropanoic acid, 2,5-dimethoxy- (Structural Analog Reference). Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Pharmacological Classes and Biological Activities of 2,5-Dimethoxyaniline Derivatives

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2,5-dimethoxyaniline core, a seemingly simple aromatic amine, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant and varied biological activities. This technical guide provides an in-depth exploration of the pharmacological classes stemming from this versatile starting material, including potent anticancer agents, centrally active serotonin receptor modulators, and emerging antimicrobial and anti-inflammatory compounds. By delving into the structure-activity relationships, mechanisms of action, and detailed experimental protocols for synthesis and biological evaluation, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential harbored within the derivatives of 2,5-dimethoxyaniline.

Introduction: The 2,5-Dimethoxyaniline Core as a Foundation for Bioactive Molecules

2,5-Dimethoxyaniline is a readily available and synthetically tractable building block, characterized by an electron-rich benzene ring substituted with two methoxy groups and an amino functionality.[1][2][3] This unique electronic and structural arrangement provides a fertile ground for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles. Its utility as a key intermediate is well-established in the synthesis of pharmaceuticals and dyes.[3][4][5] This guide will navigate through the key therapeutic areas where 2,5-dimethoxyaniline derivatives have demonstrated significant promise, offering insights into their design, synthesis, and biological characterization.

Anticancer Activity: A Dominant Pharmacological Class

Derivatives of 2,5-dimethoxyaniline have emerged as a rich source of novel anticancer agents, exhibiting a range of mechanistic actions from cytotoxicity and cell cycle arrest to the induction of apoptosis. Two prominent classes of anticancer compounds derived from or related to this scaffold are the quinoxalines and 2,5-diketopiperazines.

Quinoxaline Derivatives: DNA Intercalators and Kinase Inhibitors

Quinoxalines, bicyclic heterocyclic compounds, can be synthesized through the condensation of an o-phenylenediamine, such as a derivative of 2,5-dimethoxyaniline, with a 1,2-dicarbonyl compound.[6] These derivatives have demonstrated potent anticancer activity through various mechanisms, including DNA intercalation and kinase inhibition.[7]

Mechanism of Action: Certain quinoxaline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix.[7][8] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Additionally, substituted quinoxalines have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[9]

Structure-Activity Relationship (SAR): The anticancer potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core and any appended phenyl rings.

-

Substituents on the Phenyl Ring: Electron-donating groups on a phenyl ring attached to the quinoxaline core can enhance anticancer activity, while electron-withdrawing groups may decrease it.[1] For instance, in a series of 2,3-disubstituted quinoxalines, unsubstituted aromatic rings at R1 and R2 positions showed higher activity.[1]

-

Linker and Substituents on the Quinoxaline Core: The type of linker between the quinoxaline nucleus and other moieties is critical. An NH-CO linker at the second position has been shown to increase activity.[1] Electron-releasing groups on the quinoxaline ring can also positively influence activity.[1]

2,5-Diketopiperazine (DKP) Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that can be synthesized incorporating moieties derived from 2,5-dimethoxyaniline. These compounds have shown significant promise as anticancer agents by inducing apoptosis and causing cell cycle arrest.[4][5]

Mechanism of Action: One notable derivative, compound 11 from a study on 3,6-diunsaturated 2,5-diketopiperazines, which incorporates a 2-methoxybenzylidene function, displayed potent inhibitory activities against A549 (lung cancer) and HeLa (cervical cancer) cell lines.[4] Its mechanism involves the induction of apoptosis and blockage of cell cycle progression in the G2/M phase.[4]

Quantitative Data: Anticancer Activity of a 2,5-DKP Derivative

| Compound | Cell Line | IC50 (µM)[4] |

| 11 | A549 | 1.2 |

| 11 | HeLa | 0.7 |

Central Nervous System Activity: Serotonin 5-HT2A Receptor Agonists

A fascinating and highly potent class of compounds derived from the 2,5-dimethoxyaniline scaffold are the phenethylamines and their constrained analogues, which act as agonists at the serotonin 5-HT2A receptor. These compounds are of significant interest for their potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.

2,5-Dimethoxyphenylpiperidines and Phenethylamines

The 2,5-dimethoxyphenethylamine ("2C-X") series of compounds are well-known for their psychedelic effects, which are primarily mediated by their agonist activity at the 5-HT2A receptor.[1] More recently, the discovery of 2,5-dimethoxyphenylpiperidines has provided a novel class of selective 5-HT2A receptor agonists with desirable drug-like properties.[9][10]

Mechanism of Action: These compounds bind to and activate the 5-HT2A receptor, a G-protein coupled receptor, leading to downstream signaling cascades in the brain. This activation is believed to be responsible for the profound effects on perception and mood, and the therapeutic potential of these compounds is an active area of research.

Structure-Activity Relationship (SAR):

-

Substitution at the 4'-position: The addition of a lipophilic substituent at the 4'-position of the 2,5-dimethoxyphenethylamine scaffold generally increases agonist potency at 5-HT2 receptors.[1]

-

N-Benzylation: N-benzylation of the "2C-X" compounds can lead to some of the most potent and selective 5-HT2A receptor agonists.[1]

Antimicrobial and Anti-inflammatory Activities: Emerging Potential

While the anticancer and CNS activities of 2,5-dimethoxyaniline derivatives are more established, there is growing evidence for their potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Derivatives

Quinoxaline derivatives, which can be synthesized from 2,5-dimethoxyaniline, have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[11][12][13][14]

Mechanism of Action: The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation, but they are known to interfere with microbial growth and proliferation.

Synthesis of Antimicrobial Quinoxalines: A general route to antimicrobial quinoxaline derivatives involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization.

Anti-inflammatory Derivatives

The anti-inflammatory potential of compounds containing the dimethoxy-substituted phenyl ring is an area of active research. For instance, certain dimethoxy flavones have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines. While a direct synthetic link from 2,5-dimethoxyaniline to these specific flavones is not explicitly detailed in the provided results, the presence of the dimethoxyaryl moiety is a key structural feature.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 2,5-dimethoxyaniline derivatives.

Synthesis Protocol: General Synthesis of Quinoxaline Derivatives

This protocol outlines a common method for the synthesis of quinoxaline derivatives from an o-phenylenediamine and a 1,2-dicarbonyl compound.

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][15][6][16][17]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Biological Assay Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.[1][2][11]

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[2]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1][11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: A typical workflow for the discovery and evaluation of bioactive 2,5-dimethoxyaniline derivatives.

Conclusion and Future Directions

The 2,5-dimethoxyaniline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents across multiple pharmacological classes. The anticancer and CNS-active derivatives are particularly well-established, with clear mechanisms of action and well-defined structure-activity relationships. The emerging antimicrobial and anti-inflammatory activities of compounds derived from this core warrant further investigation to establish direct synthetic links and elucidate their mechanisms of action.

Future research in this area should focus on:

-

Expansion of Pharmacological Diversity: Exploring the synthesis of novel derivatives to identify new biological targets and therapeutic applications.

-

Optimization of Lead Compounds: Utilizing the established SAR to design and synthesize more potent and selective analogues of existing lead compounds.

-

In-depth Mechanistic Studies: Further investigating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and, ultimately, clinical trials to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of the chemical space around the 2,5-dimethoxyaniline core holds significant promise for the future of drug discovery and development.

References

-

Chen, J., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. [Link]

-

Ro Rsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Hazeldine, S. T., et al. (2006). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. [Link]

-

Khatoon, S., & Abdulmalek, E. (2023). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Molecules. [Link]

-

Singh, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

FAQ. (2023). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? [Link]

-

Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy. [Link]

-

A. M. K. Eldean, et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. [Link]

-

Bio-protocol. (2016). Serotonin Receptor Binding Affinity Assays. [Link]

-

CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

-

Noolvi, M. N., et al. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

-

Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science. [Link]

-

Miranda, T. G., et al. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Frontiers in Cell and Developmental Biology. [Link]

-

Pal, S., et al. (2018). Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative. Biochemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cell-penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs: conformational studies and biological act ... - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01490G [pubs.rsc.org]

- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjeid.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. broadpharm.com [broadpharm.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

Application Note: Rapid and Efficient Synthesis of N-(2,5-dimethoxyphenyl)propanamide via Microwave Irradiation

Abstract

This application note presents a detailed, field-proven protocol for the synthesis of N-(2,5-dimethoxyphenyl)propanamide, a valuable intermediate in pharmaceutical and materials science research. By leveraging the principles of green chemistry, this method utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and high-yield production. We will explore the mechanistic underpinnings of microwave-enhanced reactivity, provide a step-by-step experimental guide, and discuss the critical parameters for successful and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to modernize and streamline their synthetic workflows.

Introduction: The Case for Microwave-Assisted Synthesis

N-(2,5-dimethoxyphenyl)propanamide and its derivatives are key structural motifs in the development of various biologically active compounds. Traditional synthetic routes to such amides often involve prolonged reaction times, harsh conditions, and the use of hazardous coupling agents, leading to significant energy consumption and waste generation.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3] Unlike conventional heating which relies on inefficient thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][2] This direct energy transfer leads to rapid, uniform heating, which can dramatically accelerate reaction rates, often reducing multi-hour processes to mere minutes.[3] Key advantages of this approach include:

-

Reaction Rate Acceleration: Significant reduction in reaction times.

-

Higher Yields and Purity: Minimized side product formation leads to cleaner reactions and simpler purification.[3]

-

Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating the entire apparatus.

-

Greener Chemistry: Often allows for solvent-free conditions or the use of more environmentally benign solvents.[4][5]

Mechanistic Rationale: How Microwaves Drive Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the removal of a water molecule. This process typically has a high activation energy. Microwave energy facilitates this transformation through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the carboxylic acid and amine reactants, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in instantaneous and uniform heating of the reaction mixture.

-

Ionic Conduction: If any ionic species are present (e.g., catalysts or salts), the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules also contribute to the rapid generation of thermal energy.

This efficient heating mechanism allows the reaction to quickly overcome the activation energy barrier for amide formation. In this protocol, we will explore a direct amidation approach, which is often facilitated by a Lewis acid catalyst under microwave irradiation to further enhance the reaction rate.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis of N-(2,5-dimethoxyphenyl)propanamide

This protocol details the direct amidation of 2,5-dimethoxyaniline with propanoic acid. A solvent-free approach is prioritized to maximize the green chemistry benefits of the procedure.

Reactants and Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 102-56-7 |

| Propanoic Acid | C₃H₆O₂ | 74.08 | 79-09-4 |

| Ceric Ammonium Nitrate (CAN) | (NH₄)₂Ce(NO₃)₆ | 548.22 | 16774-21-3 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Instrumentation:

-

A dedicated microwave synthesis reactor equipped with sealed reaction vessels and controls for temperature, pressure, and power.

-

Standard laboratory glassware.

-

Magnetic stirrer and stir bars.

-

Rotary evaporator.

Step-by-Step Procedure:

-

Reactant Preparation:

-

To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 2,5-dimethoxyaniline (1.0 mmol, 153.2 mg).

-

Add propanoic acid (1.2 mmol, 88.9 mg, ~0.09 mL). Using a slight excess of the carboxylic acid can help drive the reaction to completion.

-

Add a catalytic amount of ceric ammonium nitrate (CAN) (0.05 mmol, 27.4 mg). Note: While some direct amidations can proceed without a catalyst under microwave conditions, a Lewis acid like CAN can significantly improve yields and reduce reaction times.[4][5]

-

-

Microwave Irradiation:

-

Seal the reaction vessel securely according to the manufacturer's instructions.

-

Place the vessel inside the microwave reactor cavity.

-

Set the following reaction parameters:

-

Temperature: 150 °C (using a ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Microwave Power: 100-200 W (dynamic power control to maintain temperature)

-

Stirring: On

-

-

-

Work-up and Purification:

-

After the reaction is complete, allow the vessel to cool to room temperature (or as per the reactor's safety guidelines) before venting and opening.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted propanoic acid.

-

Wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Visual Workflow of the Synthesis:

Caption: Experimental workflow for the microwave-assisted synthesis.

Product Characterization

The identity and purity of the synthesized N-(2,5-dimethoxyphenyl)propanamide should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: Expected signals would include aromatic protons on the dimethoxyphenyl ring, two methoxy group singlets, and the ethyl group protons of the propanamide moiety (a quartet and a triplet), as well as a broad singlet for the amide N-H.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, methoxy carbons, the amide carbonyl carbon, and the aliphatic carbons of the propanamide chain.

-

FT-IR: Key vibrational bands to look for are the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of N-(2,5-dimethoxyphenyl)propanamide (C₁₁H₁₅NO₃, M.W. = 209.24 g/mol ) should be observed.

-

Conclusion and Field-Proven Insights

This microwave-assisted protocol provides a rapid, efficient, and greener alternative to conventional methods for synthesizing N-(2,5-dimethoxyphenyl)propanamide. The dramatic reduction in reaction time from hours to minutes, coupled with high yields and cleaner reaction profiles, makes this a highly attractive method for both academic research and industrial drug development settings.

Expert Insights:

-

Solvent Choice: While this protocol is designed to be solvent-free, in cases of poor reactant miscibility or melting points, a high-boiling point, polar solvent like DMF or NMP can be used. However, this will necessitate a more involved work-up.

-

Catalyst Loading: The amount of CAN catalyst can be optimized. While 5 mol% is a good starting point, some reactions may proceed efficiently with as little as 1 mol%.

-

Temperature vs. Power: Modern microwave reactors allow for temperature control, which is preferable to simply setting a power level. This ensures reproducibility and prevents overheating and potential decomposition.

By adopting this MAOS approach, laboratories can significantly enhance their synthetic throughput, reduce energy costs, and minimize their environmental footprint, all while producing high-quality chemical intermediates.

References

- Jahani, F., & Ghafuri, H. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.

- Mehtab, T., et al. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. World Journal of Biology and Biotechnology, 9(1), 101-112.

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Research, 7(11), 845-852.

- Cravotto, G., & Cintas, P. (2006). The Greening of Organic Synthesis: Microwave-assisted and Solvent-free Amide Bond Formation. Chemistry – A European Journal, 12(29), 7580-7589.

-

Wroblewska-Jez, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]

-

Wroblewska-Jez, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed, National Library of Medicine. [Link]

-

Bobal, P., et al. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1292-1306. [Link]

-

Chemeo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Retrieved from [Link]

- Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 22(7), 5788-5792.

-

PubChem. (n.d.). N-(1-(4-(Isopropylthio)-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide. Retrieved from [Link]

-

PubChem. (n.d.). Compound N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-3-(1H-pyrrol-1-yl)propanamide. Retrieved from [Link]

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 4(11), 4155-4161.

Sources

- 1. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted synthesis of new substituted anilides of quinaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting oiling out during N-(2,5-dimethoxyphenyl)propanamide crystallization

Technical Support Center: N-(2,5-dimethoxyphenyl)propanamide Crystallization

Last Updated: February 12, 2026

Welcome to the technical support guide for the crystallization of N-(2,5-dimethoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crystallization process, with a specific focus on the phenomenon of "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil" or emulsion) rather than as a solid crystalline phase.[1][2] This occurs when the supersaturation of the solution is high, but the conditions are not favorable for crystal nucleation and growth.[1] Instead of molecules integrating into an ordered crystal lattice, they form a disordered, solute-rich liquid phase.[1]

Several factors can cause oiling out:

-

High Supersaturation: Generating supersaturation too quickly, for instance, by rapid cooling or fast addition of an anti-solvent, can push the system into a state where oiling out is kinetically favored over crystallization.[1]

-

Low Melting Point: If the melting point of your compound (or an impure form of it) is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[3][4]

-

Presence of Impurities: Impurities can disrupt the formation of the crystal lattice, suppress the melting point, and interfere with nucleation, making oiling out more likely.[4][5][6]

-

Solvent Choice: A solvent that is too good at dissolving the compound can lead to very high concentrations, which may favor oiling out upon cooling. Conversely, a solvent system with poor miscibility can also induce phase separation.[3][7]

Q2: My N-(2,5-dimethoxyphenyl)propanamide has oiled out. What are the immediate steps I should take?

A2: If you observe the formation of oily droplets, the primary goal is to redissolve the oil and attempt a more controlled crystallization.

-

Re-dissolve the Oil: Gently heat the mixture until the oil phase completely dissolves back into the solution.

-

Add More Solvent: Add a small amount of the primary (good) solvent to decrease the overall supersaturation.[3][6] This provides more volume for the molecules to move and find the correct orientation for crystallization.

-

Attempt Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors the slower process of crystal nucleation.

-

Introduce a Seed Crystal: If you have a pure crystal of N-(2,5-dimethoxyphenyl)propanamide, adding a tiny amount to the slightly cooled, saturated solution can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving persistent oiling out issues with N-(2,5-dimethoxyphenyl)propanamide.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering oiling out.

Caption: Troubleshooting Decision Tree for Oiling Out.

Solvent System Optimization

The choice of solvent is the most critical factor in a successful crystallization.[7][8] An ideal solvent should dissolve N-(2,5-dimethoxyphenyl)propanamide when hot but have low solubility when cold.[9]

Issue: The current solvent is too effective, leading to high supersaturation upon cooling.

-

Solution 1: Switch to a Less Polar Solvent. If you are using a highly polar solvent like ethanol or methanol, consider a solvent with moderate polarity such as ethyl acetate or toluene. A rule of thumb is that solvents with functional groups similar to the compound can be very effective solubilizers.[10]

-

Solution 2: Use a Solvent Pair. This is a powerful technique for compounds that are too soluble in one solvent and poorly soluble in another.[11]

-

Procedure: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the good solvent to clarify the solution, and then cool slowly.[4]

-

| Solvent System | Polarity | Boiling Point (°C) | Notes |

| Ethanol/Water | High | ~78-100 | A common choice for moderately polar compounds. The ratio can be fine-tuned to control solubility. N-(4-methoxyphenyl)picolinamide, a similar compound, was successfully recrystallized from a 30% ethanol-water solution.[12] |

| Ethyl Acetate/Hexane | Mid/Low | ~69-77 | Good for compounds that are too soluble in pure ethyl acetate. The addition of hexane significantly reduces solubility. This pair is often effective for preventing oiling out.[13] |

| Toluene | Low | 111 | Can be an excellent solvent for aromatic compounds, often leading to high-quality crystals.[7] Its higher boiling point allows for a wider temperature range for slow cooling.[8] |

| Chloroform/n-hexane | Mid/Low | ~61-69 | A similar propanamide derivative was successfully recrystallized using this solvent pair, indicating its potential suitability.[14] |

Controlling Supersaturation and Cooling Rate

Rapid changes in temperature are a primary cause of oiling out. The system needs time to achieve equilibrium and for molecules to arrange into a crystal lattice.

Issue: Crystals are "crashing out" as an oil because the solution is cooled too quickly.

-

Solution 1: Slow Cooling Protocol. After dissolving your compound at high temperature, turn off the heat source and allow the flask to cool to room temperature on the benchtop, insulated by placing it on a cork ring or wooden block.[3] Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (~4°C) and finally a freezer (-20°C) to maximize yield.

-

Solution 2: Reduce Concentration. If oiling out persists even with slow cooling, your initial concentration may be too high. Repeat the process but start with 10-20% more solvent than the minimum required for dissolution.[15]

Addressing Compound Purity

Impurities act as "defects" that can inhibit the nucleation process and disrupt the crystal lattice, favoring the formation of a disordered oil.[4][5][16][17]

Issue: Residual reactants, by-products, or solvents are preventing proper crystallization.

-

Solution 1: Pre-purification. If the crude N-(2,5-dimethoxyphenyl)propanamide is significantly impure, consider a preliminary purification step like column chromatography before attempting crystallization.

-

Solution 2: Activated Charcoal. If you suspect colored or resinous impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities.[6]

-

Solution 3: Trituration. If the oil solidifies into an amorphous solid upon further cooling, you can perform trituration. This involves washing the solid with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often purify the material enough for a successful subsequent recrystallization.

Seeding Strategy

Seeding provides a template for crystallization to occur, lowering the kinetic energy barrier for nucleation and guiding the formation of the desired solid phase.[1]

Issue: Spontaneous nucleation is not occurring, and the system defaults to oiling out.

-

Protocol:

-

Prepare your hot, saturated solution of N-(2,5-dimethoxyphenyl)propanamide.

-

Cool the solution slowly.

-

Once the solution is just below the boiling point and still clear, add one or two tiny, pure seed crystals.

-

Continue with the slow cooling process. You should observe crystal growth originating from the seeds.

-

-

If you don't have seed crystals: Try scratching the inside of the flask with a glass rod at the solution's surface.[3] The microscopic glass fragments can sometimes act as nucleation sites.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

-

Place approximately 20-30 mg of your crude N-(2,5-dimethoxyphenyl)propanamide into several small test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each drop.

-

Observation A: If the compound dissolves readily at room temperature, the solvent is too good and unsuitable as a primary crystallization solvent.[18]

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation B: If a very large volume of hot solvent is required, it is a poor solvent.

-

Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

-

Observation C: The ideal solvent is one that dissolves the compound when hot and forms a significant amount of crystalline precipitate upon cooling. Note any tubes that "oil out."

Protocol 2: Resolving an Oiled-Out Solution

-

If your bulk solution has oiled out, place it back on the heat source.

-

Add more of the primary ("good") solvent in 5-10% volume increments until the oil phase completely redissolves.

-

Remove the flask from the heat and cover it to prevent rapid evaporation.

-

Insulate the flask (e.g., wrap it in glass wool or place it in a large beaker) to ensure a very slow cooling rate.

-

If available, add a seed crystal once the solution has cooled slightly but is still well above room temperature.

-

Allow the solution to stand undisturbed for several hours or overnight. Avoid agitation, which can sometimes promote oiling out.

References

- Impurities and Homogeneous Crystal Nucleation in Aqueous Solutions – An Overview. (2019).

- Solvent Selection and Recrystallization Guide. Scribd.

- Oiling Out in Crystallization. Mettler Toledo.

- The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server (NTRS).

- Guide for crystallization.

- Why do crystals oil out and what are the remedies and prevention methods?. (2024). Brainly.

- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.

- Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.

- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.

- Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. (n.d.). CrystEngComm (RSC Publishing).

- Crystallization in the Presence of a Liquid−Liquid Phase Separation. (n.d.). Organic Process Research & Development - ACS Publications.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- How can an oil be recrystallized?. (n.d.). CK-12 Foundation.

- How to recrystallize an oily compound?. (2025). ResearchGate.

- Effect of Impurities on the Growth Kinetics of Crystals. (2025). ResearchGate.

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).

- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).

- Crystallization in the Presence of a Liquid−Liquid Phase Separation. (n.d.). ResearchGate.

- Recrystallization (help meeeeee). (2013). Reddit.

- Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC.

- Liquid–liquid phase separation and its effect on the crystallization in polylactic acid/poly(ethylene glycol) blends. (n.d.). RSC Advances (RSC Publishing).

- How to recrystallize an oily compound after column chromatography?. (2022). ResearchGate.

- The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment.

- recrystallization.pdf. (n.d.).

- Petroleum Chemistry Laboratory Recrystallizing process. (n.d.).

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PMC.

- Crystal structure of N-methoxy-N-methyl-2-[(4'-nitropheny l)sulfinyl]- propanamide, C11H14N2O5S. (2006). Semantic Scholar.

- SOLID FORMS OF AN N-(PHENYLMETHYL). PROPANAMIDE DERIVATIVE AND. PROCESSES OF PREPARATION. (2013). ResearchGate.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. (n.d.). PMC.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. (2025). ResearchGate.

Sources

- 1. mt.com [mt.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. Impurities and Homogeneous Crystal Nucleation in Aqueous Solutions – An Overview – Material Science Research India [materialsciencejournal.org]

- 6. brainly.com [brainly.com]

- 7. unifr.ch [unifr.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Removing unreacted 2,5-dimethoxyaniline from amide product mixtures

Topic: Removal of Unreacted 2,5-Dimethoxyaniline

Executive Summary

You are encountering difficulty removing unreacted 2,5-dimethoxyaniline (2,5-DMA) from your amide coupling product. This aniline is electron-rich due to the two methoxy groups, making it prone to oxidation ("tarring") and potentially altering its solubility profile compared to simpler anilines.

This guide provides three tiered protocols ranging from standard liquid-liquid extraction to advanced solid-phase scavenging.

Tier 1: Liquid-Liquid Extraction (LLE)

Best For: Acid-stable amides and initial bulk purification.

The Science (Why this works)

The separation relies on the basicity difference between your product (neutral amide) and the impurity (basic aniline).[1]

-

2,5-Dimethoxyaniline pKa: ~4.1 (Conjugate acid).

-

Extraction Solvent: 1M HCl (pH ~0).

-

Mechanism: At pH 0, the aniline is fully protonated (

), becoming water-soluble. The neutral amide remains in the organic layer.

Protocol

-

Dilute: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: EtOAc is preferred as it separates cleaner from water than DCM.

-

-

Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 1M HCl (3 x volume of organic layer).

-

Action: Shake vigorously for 2 minutes. Vent frequently.

-

-

Check: The aniline migrates to the aqueous layer (bottom if EtOAc; top if DCM).

-

Wash 2 (Brine): Wash the organic layer with saturated NaCl (brine) to remove residual acid and water.

-

Dry & Concentrate: Dry over

, filter, and concentrate.

Troubleshooting Table: LLE Issues

| Symptom | Probable Cause | Corrective Action |

| Product Loss | Product is acid-sensitive or basic (e.g., contains a pyridine ring). | STOP. Switch to Tier 2 (Scavenging). |

| Emulsion | Density of layers is too similar. | Add solid NaCl to the aqueous layer to increase density gradient. Filter through Celite if particulates are present. |

| Color Persists | Oxidation byproducts (quinones/imines) are non-basic. | Acid wash will not remove oxidized tars. Proceed to Tier 3 . |

Tier 2: Solid-Phase Scavenging (The "Clean" Method)

Best For: Acid-sensitive amides, high-throughput synthesis, or avoiding emulsions.

The Science

If your amide cannot withstand HCl, use a polymer-supported electrophile. PS-Isocyanate resins are the gold standard here. The resin acts as a "chemical fishhook," covalently bonding to the nucleophilic aniline.

Workflow Diagram

The following diagram illustrates the decision logic and mechanism for scavenging.

Figure 1: Workflow for removing nucleophilic amines using PS-Isocyanate resin.

Protocol

-

Calculate: Estimate the amount of unreacted 2,5-DMA (based on stoichiometry or LCMS).

-

Add Resin: Add 3.0 equivalents of PS-Isocyanate resin relative to the excess aniline.

-

Solvent: DCM or THF (Resin must swell to work).

-

-

Agitate: Shake gently at room temperature for 12–16 hours.

-

Tip: Do not use magnetic stirring (grinds the beads). Use an orbital shaker.

-

-

Filter: Filter off the solid resin. Rinse the resin cake with DCM to recover entrained product.

-

Concentrate: The filtrate contains your amide, free of aniline.

Tier 3: Chromatography & "Black Tar" Management

Best For: Dark/colored mixtures where oxidation has occurred.

The Issue: 2,5-dimethoxyaniline is electron-rich and oxidizes easily in air to form dark quinone-like species. These are often non-basic and will not be removed by HCl washes or PS-Isocyanate.

Protocol: Activated Carbon Treatment

Before chromatography, remove the "tar":

-

Dissolve crude in hot EtOAc or Ethanol.

-

Add Activated Carbon (10% by weight of crude).

-

Reflux for 15 minutes.

-

Filter hot through a Celite pad.

-

Concentrate.[2] The material should be significantly lighter.

Protocol: Flash Chromatography

If the aniline persists:

-

Stationary Phase: Standard Silica.

-

Mobile Phase: DCM:MeOH (95:5).

-

Modifier: Do NOT use Triethylamine (TEA). Instead, use 0.5% Acetic Acid in the eluent.

-

Reason: The acid protonates the aniline on the column, causing it to streak/stick to the baseline, while the amide elutes cleanly.

-

Frequently Asked Questions (FAQ)

Q: My product is basic (e.g., contains a tertiary amine). Can I use the HCl wash? A: No. The HCl will extract your product along with the aniline. Use Tier 2 (PS-Isocyanate) . The isocyanate reacts only with primary/secondary amines (nucleophiles), not tertiary amines.

Q: I see a dark spot on the baseline of my TLC that won't go away. A: This is likely the oxidized polymerized aniline. It is very polar. A short filtration through a silica plug (eluting with 50% EtOAc/Hexanes) usually leaves this "tar" on the silica while your amide passes through.

Q: Can I use an SCX (Strong Cation Exchange) column? A: Yes. This is the "Catch and Release" method.

-

Load mixture onto SCX cartridge.

-

Wash with MeOH (Neutral amide elutes; Basic aniline sticks).

-

(Optional) Elute aniline with Ammonia/MeOH if you need to recover it.

References

-

Biotage. (n.d.).[3][4] PS-Isocyanate: Removal of nucleophiles from solution. Technical Note. Retrieved February 12, 2026, from [Link] (Verified via search snippet 1.4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 4. biotage.com [biotage.com]

A Comparative Guide to the FTIR Carbonyl Stretch of N-(2,5-dimethoxyphenyl)propanamide for Researchers

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of N-(2,5-dimethoxyphenyl)propanamide, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical underpinnings of the amide I band and offer a comparative framework against other amide structures. The content herein is grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Amide I Band in Molecular Characterization